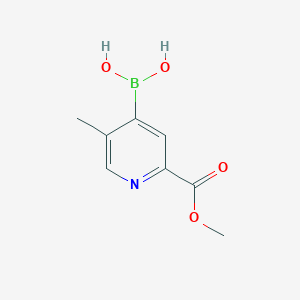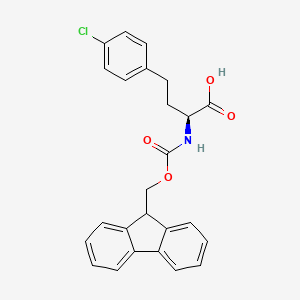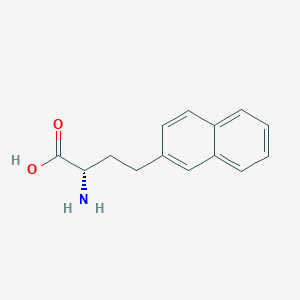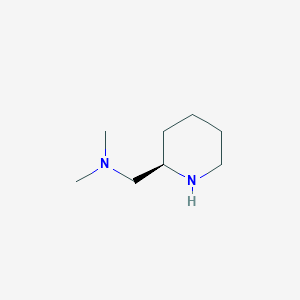![molecular formula C10H22Cl2N2O B8098496 N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)
N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride is a chemical compound with interesting applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of research and potential utility in multiple domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride typically involves a multi-step reaction process. Key steps include:
Cyclization: : Formation of the oxolan ring.
Substitution: : Introduction of the methyl and piperidine groups.
Salt Formation: : Conversion to the dihydrochloride salt form for stability and solubility.
Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using flow chemistry techniques, which allow for continuous synthesis and improved safety and efficiency. Reaction parameters are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: : Conversion to oxidized derivatives.
Reduction: : Reduction of specific functional groups.
Substitution: : Replacement of groups with different functional entities.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: : Various alkylating agents depending on the desired substitution pattern.
Major Products
These reactions can yield a variety of products, such as more complex cyclic structures or derivatives with different pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential to serve as a building block for more complex molecules.
Biology
Biologically, it is examined for its potential effects on cellular processes and interactions with biomolecules.
Medicine
In the medical field, N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride is explored for its therapeutic potential, particularly in relation to its interactions with specific molecular targets.
Industry
Industrially, its stability and reactivity make it useful in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving:
Binding to receptors: : Modulating signal transduction pathways.
Enzyme inhibition or activation: : Affecting metabolic processes.
Transport across membranes: : Influencing cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-piperidin-4-amine: : Shares the piperidine core but lacks the oxolan ring.
3-Oxolan-yl-piperidine: : Similar ring structure but different functional groups.
Piperidin-4-amine: : Core structure without methyl substitution and oxolan ring.
Uniqueness
That's a comprehensive overview of N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride for you. Each detail underscores the compound's significance and multifaceted utility. Now it's your turn—what's next on our exploration list?
Properties
IUPAC Name |
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9;;/h9-11H,2-8H2,1H3;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEWDTXMIMEQQO-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCOC1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)
![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)




